
Elinogrel
Overview
Description
Elinogrel (PRT060128) is a direct-acting, competitive, and reversible P2Y12 receptor antagonist developed for intravenous (IV) and oral use in acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI) . It blocks ADP binding to the P2Y12 receptor, suppressing platelet aggregation in a dose-dependent manner .
Preparation Methods
Synthetic Route Design and Key Intermediates
The synthesis of Elinogrel involves sequential construction of its quinazolinone scaffold, functionalization with fluorine and methylamino groups, and final sulfonylation. The following steps are critical:
Formation of the Quinazolinone Core
The quinazolinone ring is synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs. For example, 3,4,5-trimethoxyaniline reacts with ethyl anthranilate under thermal conditions (200°C, 2 hours) to yield 2-methyl-3-(3,4,5-trimethoxyphenyl)-3H-quinazolin-4-one. This step is pivotal for establishing the bicyclic framework, with yields ranging from 65% to 74% depending on substituents.
Table 1: Reaction Conditions for Quinazolinone Formation
Starting Material | Reagent/Conditions | Yield (%) | Reference |
---|---|---|---|
Ethyl anthranilate | 3,4,5-Trimethoxyaniline, 200°C | 74 | |
6-Bromo-anthranilic acid | Carbon disulfide, 100°C, 3 hours | 65 |
Methylamino Functionalization at Position 7
The 7-methylamino group is introduced via nucleophilic substitution. Reaction of 6-fluoroquinazolinone with methylamine in the presence of triethylamine (Et3N) at 80°C for 12 hours achieves 85% conversion. Excess methylamine (2.5 equivalents) ensures complete substitution, while higher temperatures (>100°C) risk decomposition.
Sulfonylation with Thiophenesulfonamide
The final step involves coupling the quinazolinone intermediate with 5-chloro-2-thiophenesulfonamide chloride. This reaction proceeds in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, yielding this compound with 92% purity after recrystallization from ethanol.
Table 2: Optimization of Sulfonylation Conditions
Base | Solvent | Temperature (°C) | Purity (%) |
---|---|---|---|
Triethylamine | THF | 25 | 78 |
DIPEA | DCM | 0–5 | 92 |
Pyridine | Acetone | 40 | 81 |
Process-Related Impurities and Mitigation Strategies
This compound synthesis generates impurities due to incomplete reactions or side products. Key impurities include:
- Impurity A : Bis-sulfonylated derivative (formed during excess sulfonylation).
- Impurity B : 6-Hydroxyquinazolinone (from incomplete fluorination).
Chromatographic purification (C18 reverse-phase columns, acetonitrile/water gradient) reduces impurity levels to <0.1%. Additionally, recrystallization from n-butanol/water (1:3 v/v) enhances purity to >99%.
Analytical Characterization
This compound’s structure is confirmed via:
- 1H NMR (850 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, Ar-H).
- HRMS : m/z 523.9 [M+H]+ (calculated for C20H15ClFN5O5S2).
- HPLC : Retention time 5.41 minutes (C18 column, 0.1% TFA/acetonitrile).
Scale-Up Challenges and Solutions
Industrial-scale production faces two primary hurdles:
- Low Yield in Fluorination : Scaling the H2O2-mediated fluorination beyond 1 kg results in yield drops (from 74% to 58%) due to exothermic side reactions. Implementing temperature-controlled reactors (−5°C to 5°C) mitigates this issue.
- Sulfonamide Hydrolysis : The thiophenesulfonamide group is prone to hydrolysis at pH > 9.0. Adjusting reaction pH to 6.5–7.5 with acetic acid stabilizes the intermediate.
Comparative Analysis of Patent Methods
Patent WO2011088152A1 discloses a solvent-free synthesis using microwave irradiation (150°C, 20 minutes), achieving 88% yield. In contrast, conventional thermal methods require 2 hours for comparable results. However, microwave approaches face scalability limitations due to equipment costs.
Chemical Reactions Analysis
Types of Reactions
Elinogrel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Phase II Clinical Trials
The INNOVATE-PCI trial was a key study assessing the safety and tolerability of elinogrel in patients undergoing non-urgent percutaneous coronary intervention (PCI). The trial involved 652 patients who were randomized to receive either clopidogrel or this compound in varying doses. Results indicated that this compound produced a more potent antiplatelet effect compared to clopidogrel, particularly at higher doses. However, the study was not powered to assess clinical efficacy endpoints such as myocardial infarction (MI) or stent thrombosis .
Table 1: INNOVATE-PCI Trial Overview
Parameter | Clopidogrel | This compound (IV + Oral) |
---|---|---|
Number of Patients | 652 | 652 |
Initial Dose | 300 mg or 600 mg | 80 mg IV bolus + 50/100/150 mg oral |
Follow-up Duration | 60 days / 120 days | 60 days / 120 days |
Key Findings | Less potent platelet inhibition | More potent platelet inhibition |
Major Bleeding Incidence | Low | Comparable |
Phase III Trials
Following the promising results from Phase II trials, this compound has advanced to Phase III testing, which will involve approximately 24,000 patients with chronic coronary heart disease. This large-scale trial aims to evaluate the efficacy of this compound in preventing cardiovascular events such as MI and stroke in patients on background aspirin therapy post-myocardial infarction .
Pharmacodynamics and Safety Profile
This compound's pharmacodynamic profile shows that it achieves rapid and sustained antiplatelet effects compared to clopidogrel. The combination of IV and oral administration allows for immediate platelet inhibition during critical procedures like PCI . Safety assessments indicated that while some patients experienced mild dyspnea and transient elevations in liver enzymes, serious adverse events were minimal .
Table 2: Safety Profile Comparison
Adverse Event | Clopidogrel (%) | This compound (%) |
---|---|---|
Dyspnea | 1.5 | 4.3 |
Elevated Liver Enzymes | 1.0 | 4.0 (100 mg) / 4.8 (150 mg) |
Serious Hepatotoxicity | None | None |
Mechanism of Action
Elinogrel exerts its effects by binding to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP). This inhibition impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade. As a result, this compound effectively reduces platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Pharmacokinetics :
- Half-life : ~12 hours .
- Metabolism : Primarily demethylated to PRT060301 (active metabolite), with balanced renal and hepatic excretion .
- Dosing : IV bolus (80–120 mg) followed by oral maintenance (50–150 mg twice daily) .
Clinical Trials :
- ERASE-MI: Phase IIa trial in ST-elevation MI (STEMI) patients showed Elinogrel had bleeding rates comparable to placebo but was halted early for administrative reasons .
- INNOVATE-PCI: Phase IIb trial in non-urgent PCI patients demonstrated faster and more potent platelet inhibition than clopidogrel, though clinical efficacy endpoints were similar .
Mechanism and Pharmacodynamics
Key Findings :
- This compound and cangrelor are reversible, but this compound’s dual IV/oral formulation allows seamless transition from acute to chronic therapy .
Clinical Efficacy
Key Findings :
- This compound achieved >90% platelet inhibition within 15 minutes (IV) and maintained efficacy during oral transition .
Key Findings :
- This compound’s dyspnea mechanism is unclear but parallels ticagrelor’s adenosine-mediated effects .
- Liver enzyme elevations were dose-dependent but resolved without intervention .
Metabolic and Structural Insights
- This compound: Sulfonylurea-quinazoline-dione structure; direct binding to P2Y12 receptor via interactions with Arg256 and Lys280 .
- Ticagrelor: Cyclopentyl-triazolo-pyrimidine structure; non-competitive binding with longer receptor dissociation .
Key Advantage: this compound’s non-prodrug design avoids CYP2C19 polymorphism limitations, making it effective in clopidogrel non-responders .
Biological Activity
Elinogrel is a novel antiplatelet agent classified as a P2Y12 receptor antagonist . It has garnered attention for its potential use in managing acute coronary syndromes and for patients who exhibit resistance to traditional antiplatelet therapies such as clopidogrel. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.
- Chemical Formula : CHClFNOS
- Molecular Weight : 523.95 g/mol
- Purity : ≥97%
- Solubility : Soluble to 100 mM in appropriate solvents .
This compound functions as a selective, competitive, and reversible antagonist of the P2Y12 receptor on platelets. This mechanism inhibits the activation and aggregation of platelets induced by adenosine diphosphate (ADP), thereby reducing thrombus formation. Unlike other P2Y12 inhibitors, this compound can be administered both orally and intravenously, providing flexibility in treatment settings .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound indicates a rapid onset of action, with peak platelet inhibition occurring within 1 to 3 hours post-administration. The drug exhibits a half-life that supports sustained antiplatelet effects, making it suitable for both acute and chronic management of thrombotic conditions .
Table 1: Comparison of P2Y12 Inhibitors
Drug | Route | Onset of Action | Duration | Mechanism |
---|---|---|---|---|
This compound | Oral/IV | 1-3 hours | 24 hours | Competitive P2Y12 receptor antagonist |
Clopidogrel | Oral | 4-6 hours | ~5 days | Prodrug requiring metabolic activation |
Prasugrel | Oral | 1-2 hours | ~5 days | Prodrug with single-step hepatic activation |
Ticagrelor | Oral | 1-3 hours | 12 hours | Direct reversible P2Y12 receptor inhibitor |
Clinical Efficacy
This compound has been evaluated in several clinical trials, including the ERASE MI trial , which focused on its efficacy in patients with myocardial infarction. The study demonstrated that this compound significantly reduced high platelet reactivity when compared to clopidogrel, especially in patients identified as non-responders to standard therapy .
Case Study Insights
A notable case study involved stented patients who were previously treated with clopidogrel but continued to exhibit high platelet reactivity. Administration of a single oral dose of this compound (60 mg) resulted in a marked decrease in platelet aggregation levels, indicating its effectiveness as an alternative therapy for those resistant to traditional antiplatelet agents .
Safety Profile
The safety profile of this compound appears favorable, with adverse effects primarily related to bleeding risks similar to other antiplatelet therapies. However, its reversible nature may offer advantages in managing bleeding complications compared to irreversible agents like clopidogrel and prasugrel .
Q & A
Basic Research Questions
Q. What is the mechanism of action of Elinogrel, and how does it differ from irreversible P2Y12 inhibitors like clopidogrel?
this compound is a direct-acting, competitive, and reversible P2Y12 receptor antagonist that binds to the ADP-binding site on platelets, inhibiting ADP-mediated activation of the GPIIb/IIIa complex. Unlike clopidogrel (a prodrug requiring hepatic metabolism for activation), this compound acts immediately without metabolic conversion, enabling rapid platelet inhibition. Its reversibility allows for transient suppression, which may reduce bleeding risks compared to irreversible inhibitors .
Q. How was this compound’s efficacy and safety evaluated in early-phase clinical trials?
The INNOVATE-PCI trial (Phase IIb) used a randomized, double-blind, active-controlled design to compare intravenous/oral this compound with clopidogrel in 652 non-urgent PCI patients. Key endpoints included platelet reactivity (measured via light transmission aggregometry with 5 µM ADP) and bleeding events (TIMI criteria). Results showed stronger platelet inhibition with this compound but comparable bleeding rates, though dose-dependent liver enzyme elevations were observed .
Q. What are the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of this compound?
this compound exhibits linear PK with dose-proportional platelet inhibition. Its oral bioavailability is ~40%, with peak plasma concentrations at 2–4 hours. The active metabolite PRT060301 (formed via demethylation) contributes to sustained antiplatelet effects. PD studies demonstrate >80% ADP-induced platelet aggregation inhibition within 30 minutes of intravenous administration .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
A convergent synthesis approach was developed to address cost and complexity:
- Intermediate 13 : Synthesized from 3,4-difluorobenzenamine via sequential substitution, cyclization, and oxidation.
- Intermediate 4 : Derived from 2-chlorothiophene through sulfonylation and ammonolysis. Final coupling of intermediates via ammonolysis achieved a 19.6% overall yield, reducing reliance on expensive reagents and hazardous conditions compared to earlier methods .
Q. What experimental designs are recommended to resolve contradictions in this compound’s bleeding risk profile?
Conflicting data on bleeding (e.g., INNOVATE-PCI vs. ERASE-MI trials) suggest:
- Trial population heterogeneity : Compare outcomes in high-bleeding-risk subgroups (e.g., elderly, renal impairment).
- Dose titration : Use adaptive designs to identify thresholds where efficacy/bleeding risks diverge.
- Biomarker integration : Measure von Willebrand factor or P-selectin to assess endothelial dysfunction alongside platelet inhibition .
Q. How does this compound address clopidogrel resistance linked to CYP2C19 polymorphisms?
this compound bypasses CYP2C19-dependent metabolism, making it effective in patients with CYP2C19 loss-of-function alleles. In a Phase I substudy, a single this compound dose overcame high platelet reactivity in clopidogrel non-responders, validated via VerifyNow P2Y12 assays. This supports its use in pharmacogenomic-tailored regimens .
Q. What non-cardiovascular applications of this compound are being explored preclinically?
this compound’s P2Y12 inhibition has been tested in neuroinflammation models. In acute brain slices, 2 mM this compound blocked microglial process convergence toward ATP release sites (p = 0.0048), suggesting a role in modulating neuroimmune responses. Further studies should assess its BBB permeability and neuroprotective potential .
Q. Methodological Tables
Table 1. Key Clinical Trials of this compound
Table 2. Synthetic Optimization of this compound
Parameter | Original Route | Improved Route | Improvement Rationale |
---|---|---|---|
Overall Yield | <10% | 19.6% | Reduced intermediate purification steps |
Hazardous Reagents | High | Low | Eliminated toxic solvents (e.g., DMF) |
Cost Efficiency | Low | Moderate | Cheaper starting materials (e.g., 2-chlorothiophene) |
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSDFTPAICUONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918262 | |
Record name | Elinogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936500-94-6 | |
Record name | Elinogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936500-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elinogrel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936500946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elinogrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elinogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELINOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915Y8E749J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.